molecular formula C13H16N2O4 B2411052 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide CAS No. 1421444-82-7

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2411052
CAS No.: 1421444-82-7
M. Wt: 264.281
InChI Key: CRYTYIGZAKIEJS-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and an isoxazole ring. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the furan ring with 2-methoxyethyl halides under basic conditions.

    Synthesis of the Isoxazole Ring: The isoxazole ring is formed through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the furan and isoxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Substituted furan derivatives

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide can be compared with other similar compounds, such as:

  • N-(furan-3-ylmethyl)-N-(2-hydroxyethyl)-5-methylisoxazole-3-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-5-methylisoxazole-3-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-ethylisoxazole-3-carboxamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-10-7-12(14-19-10)13(16)15(4-6-17-2)8-11-3-5-18-9-11/h3,5,7,9H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYTYIGZAKIEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCOC)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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